molecular formula C8H7BrFNO2 B13434030 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene

Cat. No.: B13434030
M. Wt: 248.05 g/mol
InChI Key: ARMUJPPSUPPQMZ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethyl, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-4-fluoro-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Scientific Research Applications

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene depends on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The nitro group is an electron-withdrawing group, which further activates the benzene ring towards electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (ethyl) groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

1-bromo-2-ethyl-4-fluoro-5-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3

InChI Key

ARMUJPPSUPPQMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Br)[N+](=O)[O-])F

Origin of Product

United States

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